Methyl 4-(5-hydroxy-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate
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Overview
Description
Methyl 4-{3-methyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate is a complex organic compound that belongs to the class of oxazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with an oxazole ring, which is further substituted with a benzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{3-methyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-4-oxo-1,2-dihydroquinoline with an appropriate oxazole precursor in the presence of a dehydrating agent can yield the desired oxazoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-methyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 4-{3-methyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{3-methyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate: This compound shares a similar core structure but differs in the fused ring system and functional groups.
4-Hydroxy-2-quinolones: These compounds have a quinoline core similar to the oxazoloquinolines but differ in the presence of hydroxyl groups and their biological activities.
Uniqueness
Methyl 4-{3-methyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate is unique due to its specific substitution pattern and the presence of both oxazole and quinoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 4-(3-methyl-5-oxo-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate |
InChI |
InChI=1S/C19H18N2O4/c1-10-15-16(11-6-8-12(9-7-11)19(23)24-2)17-13(4-3-5-14(17)22)20-18(15)25-21-10/h6-9,16,20H,3-5H2,1-2H3 |
InChI Key |
UOPSCFTWGGBLTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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